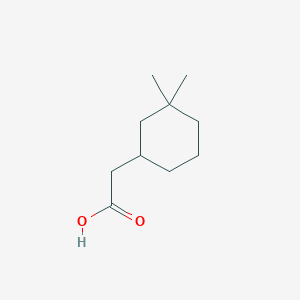

2-(3,3-Dimethylcyclohexyl)acetic acid

Description

BenchChem offers high-quality 2-(3,3-Dimethylcyclohexyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Dimethylcyclohexyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-dimethylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2)5-3-4-8(7-10)6-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLKNWOMNJNUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(3,3-Dimethylcyclohexyl)acetic Acid

[1]

Executive Summary

-

Target Molecule: 2-(3,3-Dimethylcyclohexyl)acetic acid[1][2][3]

-

CAS Number: 291282-76-3[2]

-

Molecular Formula: C₁₀H₁₈O₂[2]

-

Molecular Weight: 170.25 g/mol [2]

-

Primary Application: Building block for gem-dimethyl functionalized APIs; intermediate for ester-based fragrance materials.

-

Synthesis Strategy: A three-step convergent pathway utilizing Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation. This route is selected for its scalability, high regioselectivity, and avoidance of harsh rearrangement conditions typical of older protocols.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule to commercially available precursors. The acetic acid side chain at C1 suggests an elongation from a C1-carbonyl precursor.

-

Disconnection: The C1–C(alpha) bond is the strategic break point.

-

Precursor: 3,3-Dimethylcyclohexanone .[4][5][6] This ketone provides the necessary ring structure with the gem-dimethyl group already in place at the C3 position.

-

Feedstock Origin: 3,3-Dimethylcyclohexanone is synthesized industrially via the selective hydrogenation of Dimedone (5,5-dimethylcyclohexane-1,3-dione) or 3,3-dimethylcyclohex-5-en-1-one.

Figure 1: Retrosynthetic logic flow from target acid to commercial ketone.

Detailed Synthesis Pathway[4][7][8][9]

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Convert 3,3-dimethylcyclohexanone to ethyl 2-(3,3-dimethylcyclohexylidene)acetate. Rationale: The HWE reaction is preferred over the Wittig reaction due to the water-solubility of the phosphate by-products (facilitating workup) and higher E-selectivity, although the subsequent hydrogenation makes the alkene geometry less critical.

-

Reagents: 3,3-Dimethylcyclohexanone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), Sodium Hydride (60% dispersion, 1.3 eq) or NaOEt.

-

Solvent: THF (anhydrous) or Toluene.

-

Temperature: 0°C to Room Temperature (RT).

Protocol:

-

Charge a flame-dried reactor with anhydrous THF under nitrogen atmosphere.

-

Add NaH (1.3 eq) carefully. Cool to 0°C.[7]

-

Add Triethyl phosphonoacetate (1.2 eq) dropwise over 30 minutes. Evolution of H₂ gas will occur. Stir for 30 min until the solution becomes clear (formation of phosphonate carbanion).

-

Add 3,3-Dimethylcyclohexanone (1.0 eq) dropwise.

-

Warm to RT and stir for 4–6 hours. Monitor by TLC or GC (Disappearance of ketone).

-

Quench: Slowly add saturated NH₄Cl solution at 0°C.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[7]

-

Purification: Silica gel flash chromatography (Hexanes/EtOAc 95:5) if necessary, though crude is often sufficient for Step 2.

Step 2: Catalytic Hydrogenation

Objective: Reduce the exocyclic double bond to a single bond. Rationale: Pd/C is the standard catalyst. The gem-dimethyl group at C3 exerts steric influence, potentially affecting the cis/trans ratio of the product.

-

Reagents: Crude Unsaturated Ester, H₂ gas (balloon or 1-3 bar), 10% Pd/C (5-10 wt% loading).

-

Solvent: Ethanol or Methanol.

Protocol:

-

Dissolve the unsaturated ester in Ethanol (0.5 M concentration).

-

Add 10% Pd/C catalyst (5 wt% relative to substrate mass) under an inert argon stream (Caution: Pyrophoric).

-

Purge the vessel with H₂ gas (3 cycles).

-

Stir vigorously under H₂ atmosphere (1 atm is usually sufficient; 3 bar speeds up kinetics) at RT for 6–12 hours.

-

Monitor: GC/MS should show m/z shift corresponding to +2H.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol. Concentrate filtrate to yield Ethyl 2-(3,3-dimethylcyclohexyl)acetate .

Step 3: Ester Hydrolysis

Objective: Isolate the final carboxylic acid.

-

Reagents: Ethyl 2-(3,3-dimethylcyclohexyl)acetate, NaOH (2.0 eq).

-

Solvent: MeOH/Water (3:1).

Protocol:

-

Dissolve the ester in MeOH.

-

Add aqueous NaOH solution (2M).

-

Heat to reflux (65°C) for 2–3 hours.

-

Workup: Cool to RT. Evaporate MeOH under reduced pressure.

-

Dilute the aqueous residue with water and wash with MTBE (to remove any unreacted neutral organic impurities).

-

Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or oil out.

-

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

Final Isolation: Dry over Na₂SO₄, filter, and concentrate to dryness.

-

Recrystallization: If the product is solid (melting point dependent on purity/isomers), recrystallize from Hexanes; otherwise, distill under high vacuum (Kugelrohr) for high purity.

Process Data & Critical Parameters

| Parameter | Step 1 (HWE) | Step 2 (Hydrogenation) | Step 3 (Hydrolysis) |

| Limiting Reagent | 3,3-Dimethylcyclohexanone | Unsaturated Ester | Saturated Ester |

| Key Reagent | Triethyl phosphonoacetate | 10% Pd/C | NaOH (aq) |

| Solvent System | THF (Dry) | Ethanol | MeOH / H₂O |

| Temperature | 0°C → 25°C | 25°C | 65°C (Reflux) |

| Typical Yield | 85–92% | 95–98% | 90–95% |

| Critical Quality Attribute | E/Z Ratio (Not critical if hydrogenating) | Completion (No alkene left) | pH adjustment during workup |

Mechanism & Pathway Visualization

The following diagram illustrates the chemical transformation flow, including the key intermediates.

Figure 2: Step-by-step reaction pathway from ketone to target acid.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

-

1H NMR (CDCl₃, 400 MHz):

-

δ ~0.9 ppm: Two singlets (or overlapping) for the gem-dimethyl group (6H).

-

δ ~2.2 ppm: Doublet (2H) for the -CH₂-COOH protons.

-

δ ~1.8–1.9 ppm: Multiplet (1H) for the methine proton at C1.

-

δ ~11.0–12.0 ppm: Broad singlet (1H) for the carboxylic acid -COOH.

-

-

Mass Spectrometry (ESI/GC-MS):

-

Molecular Ion [M]+: 170.[7]

-

Base peak typically involves loss of the acetic acid side chain or methyl fragmentation.

-

-

Stereochemistry: The product is likely obtained as a racemate. The cis vs trans diastereomers (relative to the C1-C3 relationship) may be visible in NMR; typically, the equatorial substitution at C1 is thermodynamically favored, but catalytic hydrogenation often adds hydrogen from the less hindered face.

Safety & Handling

-

Sodium Hydride: Reacts violently with water releasing hydrogen. Use under inert atmosphere.

-

Triethyl phosphonoacetate: Irritant.

-

Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (e.g., 50% water wet) or handle under inert gas.

References

-

Vertex Chem. (2024). Synthesis of 3,3-Dimethylcyclohexanone. ChemicalBook. Retrieved from

-

PubChem. (2025).[3] Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester.[3] National Library of Medicine. Retrieved from

-

Org. Synth. (1985). The Horner-Wadsworth-Emmons Modification of the Wittig Reaction. Organic Syntheses. Retrieved from

-

European Patent Office. (2011). Dimethylcyclohexyl Derivatives as Malodor Neutralizers. Patent EP2200701. Retrieved from

-

ChemScene. (2024). 2-(3,3-Dimethylcyclohexyl)acetic acid Product Data. Retrieved from [2]

Sources

- 1. DIMETHYLCYCLOHEXYL DERIVATIVES AS MALODOR NEUTRALIZERS - Patent 2200701 [data.epo.org]

- 2. chemscene.com [chemscene.com]

- 3. Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester | C15H26O4 | CID 21933618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Synthesis routes of 3,3-Dimethylcyclohexanone [benchchem.com]

- 6. WO2010043522A1 - Synthesis of green ketone intermediate - Google Patents [patents.google.com]

- 7. 3,3-DIMETHYLCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,3-Dimethylcyclohexyl)acetic Acid

Introduction

2-(3,3-Dimethylcyclohexyl)acetic acid is a carboxylic acid derivative with a substituted cyclohexane ring. As with any molecule destined for consideration in pharmaceutical development or advanced chemical synthesis, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in various environments, influencing everything from reaction kinetics and product purity to solubility, absorption, and ultimately, bioavailability in a biological system. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(3,3-Dimethylcyclohexyl)acetic acid and furnishes detailed, field-proven experimental protocols to enable researchers to determine these properties with a high degree of accuracy and reproducibility.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural and basic molecular information for 2-(3,3-Dimethylcyclohexyl)acetic acid is as follows:

-

Chemical Structure:

A visual representation of the molecular structure. -

Molecular Weight: 170.25 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. It is critical to note that while some data are from experimental measurements, others are computational predictions or estimations based on structurally similar compounds due to the limited availability of published experimental data for this specific molecule.

| Property | Value/Description | Data Type | Source(s) |

| Melting Point | 36-37 °C | Experimental | [5] |

| Estimated: 28-33 °C | Analog Data (Cyclohexyl acetic acid) | [6] | |

| Boiling Point | Estimated: 242-243 °C @ 760 mmHg | Analog Data (Cyclohexyl acetic acid) | [6] |

| Solubility | Water: Expected to be sparingly soluble. | Qualitative Assessment | |

| Aqueous Base (e.g., 5% NaOH): Expected to be soluble. | Qualitative Assessment | ||

| Aqueous Bicarbonate (e.g., 5% NaHCO₃): Expected to be soluble with effervescence. | Qualitative Assessment | ||

| Organic Solvents (e.g., Ethanol, Diethyl Ether, Acetone): Expected to be soluble. | Qualitative Assessment | ||

| pKa | Estimated: ~4.8 | Analog Data (Cyclohexyl acetic acid) & Typical Carboxylic Acids | |

| LogP (Octanol-Water Partition Coefficient) | 2.6775 | Computational | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computational | [1] |

| Hydrogen Bond Donors | 1 | Computational | [1] |

| Hydrogen Bond Acceptors | 1 | Computational | [1] |

Spectroscopic Profile

The spectroscopic profile of a compound is its unique fingerprint, indispensable for structural elucidation and purity assessment.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-(3,3-Dimethylcyclohexyl)acetic acid is expected to exhibit characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band will be visible in the region of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[7][8][9] Additionally, a sharp and intense C=O stretching absorption should appear around 1710 cm⁻¹ for the dimeric form.[7][8][9] The C-O stretching vibration is expected in the 1210-1320 cm⁻¹ region.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic broad singlet for the carboxylic acid proton (-COOH), typically downfield. The protons on the cyclohexane ring and the alpha-carbon will appear as complex multiplets in the aliphatic region. The two methyl groups at the 3-position are expected to produce sharp singlets.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed as a resonance in the range of 170-185 ppm. The carbons of the cyclohexane ring and the methyl groups will appear in the upfield aliphatic region.

-

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 170 is expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Experimental Protocols for Physicochemical Characterization

To empower researchers to validate and expand upon the provided data, the following are detailed, self-validating protocols for determining key physicochemical properties.

Melting Point Determination

The melting point provides a quick assessment of purity; a sharp melting range is indicative of a pure compound.[10]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline 2-(3,3-Dimethylcyclohexyl)acetic acid is finely powdered. The open end of a capillary tube is tapped into the powder.[11] The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[11]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Measurement:

-

Rapid Determination: The sample is heated at a rate of 10-20 °C/minute to get an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[11]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds or solids that melt at low temperatures, the boiling point is a key characteristic.

Methodology: Thiele Tube Method

-

Sample Preparation: A small test tube is filled to about half full with the liquid sample. A capillary tube, sealed at one end, is placed open-end down into the test tube.[12]

-

Apparatus Setup: The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the rubber band is above the oil level.[12]

-

Measurement: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.[12] Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is removed, and the oil is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][13][14]

Caption: Workflow for Boiling Point Determination.

Solubility Profiling

Understanding the solubility of a compound is crucial for its handling, purification, and formulation.

Methodology: Qualitative Solubility Tests

-

General Procedure: In a small test tube, add approximately 25 mg of 2-(3,3-Dimethylcyclohexyl)acetic acid. Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[15] Observe if the solid dissolves completely.

-

Solvents to Test:

-

Water: To assess polarity.[16]

-

5% NaOH Solution: To test for acidic functional groups. Solubility indicates the formation of a sodium salt.[16]

-

5% NaHCO₃ Solution: A more specific test for carboxylic acids. Solubility, often with effervescence (CO₂ evolution), is a positive result.[17]

-

5% HCl Solution: To test for basic functional groups (expected to be insoluble).[16]

-

Organic Solvents (e.g., Ethanol, Diethyl Ether, Acetone): To assess solubility in common organic media.

-

Caption: Logical Flow for Solubility Profiling.

pKa Determination via Potentiometric Titration

The pKa is a measure of the acidity of a compound and is critical for predicting its ionization state at a given pH.

Methodology: Potentiometric Titration

-

Preparation: A standard solution of 2-(3,3-Dimethylcyclohexyl)acetic acid (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water/methanol). A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.[18]

-

Apparatus Setup: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The titrant is added using a burette.[18]

-

Titration: The initial pH of the acid solution is recorded. The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[18][19]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve (or the peak of the first derivative plot). The pKa is the pH at the half-equivalence point.[18][19]

Caption: Workflow for pKa Determination.

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and confirming their identity based on their mass spectrum.

Methodology: Derivatization followed by GC-MS

-

Rationale for Derivatization: Carboxylic acids can be polar and may exhibit poor peak shape in GC. Derivatization to a less polar ester (e.g., methyl or silyl ester) improves chromatographic performance.[20][21]

-

Derivatization (Esterification): The sample is dissolved in a suitable solvent. A derivatizing agent such as BF₃ in methanol or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added. The mixture is heated to complete the reaction.[20]

-

GC-MS Parameters:

-

Data Analysis: The retention time of the derivatized analyte is used for identification relative to a standard. The mass spectrum is compared to a library or analyzed for the expected molecular ion and fragmentation pattern to confirm the identity.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

De Vrieze, M., et al. (2015). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Martell, A. E., & Motekaitis, R. J. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

-

Tivendale, N. D., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B. Retrieved from [Link]

-

Slideshare. (n.d.). Pka value of weak acid experiment by titrations method. Retrieved from [Link]

-

Free PDF Library. (n.d.). CARBOXYLIC ACID IR SPECTRUM. Retrieved from [Link]

-

Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

-

Giampieri, F., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI. Retrieved from [Link]

-

Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Northern Arizona University. (2013). Experiment 1 - Melting Points. Retrieved from [Link]

-

Ystenes, M., et al. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Scribd. (n.d.). Carboxylic Acid & Phenol. Retrieved from [Link]

- McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition.

-

GCSU. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

The Good Scents Company. (n.d.). cyclohexyl acetic acid, 5292-21-7. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2). Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high. Retrieved from [Link]

-

ResearchGate. (n.t.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

AA Blocks. (n.d.). 291282-76-3 | MFCD20328443 | 2-(3,3-Dimethylcyclohexyl)acetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

US EPA. (2023). Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)- - Substance Details. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures?. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

-

R. B. da Silveira, et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. aablocks.com [aablocks.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 2-(3,3-Dimethylcyclohexyl)acetic acid, CAS [[291282-76-3]] | BIOZOL [biozol.de]

- 5. 2-(3,3-dimethylcyclohexyl)acetic acid | 291282-76-3 [sigmaaldrich.com]

- 6. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]

- 7. run.nerunningco.com [run.nerunningco.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. athabascau.ca [athabascau.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. benchchem.com [benchchem.com]

- 21. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 2-(3,3-Dimethylcyclohexyl)acetic acid

Introduction

2-(3,3-Dimethylcyclohexyl)acetic acid is a carboxylic acid derivative with a substituted cyclohexane ring. Its molecular formula is C₁₀H₁₈O₂ and it has a molecular weight of 170.25 g/mol [1][2][3]. The structure presents interesting features for analysis, including a chiral center at the carbon bearing the acetic acid moiety, and the conformational flexibility of the cyclohexane ring, influenced by the gem-dimethyl group. A thorough structural elucidation of this molecule is paramount for its potential applications in drug development and material science, where a precise understanding of its three-dimensional geometry, connectivity, and physicochemical properties is crucial for predicting its biological activity and material characteristics.

This guide provides a comprehensive overview of the key analytical techniques employed for the complete structural characterization of 2-(3,3-Dimethylcyclohexyl)acetic acid. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the selection of each method and the interpretation of the resulting data.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3,3-Dimethylcyclohexyl)acetic acid is presented in the table below. These properties are essential for designing analytical experiments and for understanding the compound's behavior in various environments.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2][3] |

| Molecular Weight | 170.25 | [1] |

| CAS Number | 291282-76-3 | [1] |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Core Structural Analysis Workflow

A multi-technique approach is essential for the unambiguous structural determination of 2-(3,3-Dimethylcyclohexyl)acetic acid. The logical flow of analysis typically begins with techniques that provide information on the molecular mass and fragmentation, followed by methods that elucidate the carbon-hydrogen framework and functional groups, and culminating in techniques that can reveal the three-dimensional arrangement of atoms.

Caption: A typical workflow for the structural analysis of a small molecule.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.

Rationale for Use

The primary objective is to confirm the molecular formula by obtaining the accurate mass of the molecular ion. Furthermore, the fragmentation pattern provides a fingerprint of the molecule, revealing stable substructures that aid in the elucidation of its overall architecture. For 2-(3,3-Dimethylcyclohexyl)acetic acid, we would expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the cyclohexane ring.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 2-(3,3-Dimethylcyclohexyl)acetic acid is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Expected Fragmentation Pattern

The mass spectrum of 2-(3,3-Dimethylcyclohexyl)acetic acid would be expected to show a molecular ion peak at m/z 170. The fragmentation pattern would likely involve the following key cleavages:

-

Loss of the carboxylic acid group: A prominent peak at m/z 125, corresponding to the loss of a COOH radical.

-

Cleavage of the side chain: A peak at m/z 113, resulting from the loss of the CH₂COOH group.

-

Ring fragmentation: Various peaks corresponding to the fragmentation of the dimethylcyclohexyl ring, which can be complex but provides characteristic information. The presence of the gem-dimethyl group can lead to characteristic losses of methyl (CH₃) and ethyl (C₂H₅) fragments.

Sources

2-(3,3-Dimethylcyclohexyl)acetic acid molecular weight and formula

An In-Depth Technical Guide to the Molecular Characteristics of 2-(3,3-Dimethylcyclohexyl)acetic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and chemical synthesis. It provides a detailed analysis of the molecular formula and weight of 2-(3,3-Dimethylcyclohexyl)acetic acid (CAS No. 291282-76-3), grounding the information in fundamental chemical principles and established analytical methodologies.

Core Molecular Identification

2-(3,3-Dimethylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a substituted cyclohexane ring. Its fundamental molecular identifiers are the cornerstone for all further analytical and synthetic work.

The molecular formula dictates the exact composition of the molecule, while the molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions of known molarity, and for mass spectrometry analysis.

Compositional Analysis and Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The formula C₁₀H₁₈O₂ indicates that each molecule is composed of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms. The calculation, based on the standard atomic weights, is detailed below.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 170.252 |

Note: The final calculated value is rounded to 170.25 g/mol , consistent with reported values.[1]

Molecular Structure and Physicochemical Properties

The arrangement of these atoms is as crucial as their count. The structure consists of an acetic acid moiety attached to a cyclohexane ring, which is substituted with two methyl groups at the C3 position.

Caption: Skeletal structure of 2-(3,3-Dimethylcyclohexyl)acetic acid.

Predicted Physicochemical Properties

Computational models provide valuable insights into the behavior of a molecule. These predicted properties are essential for applications in drug discovery, such as ADME (absorption, distribution, metabolism, and excretion) profiling.

| Property | Value | Significance |

| XLogP3 | 3.1 | Indicates the lipophilicity of the molecule. A value around 3 suggests good membrane permeability.[3] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Represents the surface area of polar atoms, influencing transport properties and interactions with biological targets.[1] |

| Hydrogen Bond Donor Count | 1 | The carboxylic acid group can donate one hydrogen bond.[1][3] |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms in the carboxyl group can accept hydrogen bonds.[3] |

| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule.[1][3] |

Protocol for Empirical Verification of Molecular Weight and Structure

In any research or development setting, computationally derived data must be validated through empirical analysis. The primary techniques for confirming the molecular weight and structure of a synthesized compound like 2-(3,3-Dimethylcyclohexyl)acetic acid are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Causality of Method Selection

-

Mass Spectrometry (MS): This technique is chosen for its unparalleled accuracy in determining the mass-to-charge ratio (m/z) of an ionized molecule. For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition (C₁₀H₁₈O₂) by providing a mass measurement with high precision, distinguishing it from other potential molecules with the same nominal mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR elucidates the structure. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. The combination of these experiments allows for the unambiguous reconstruction of the molecular skeleton and confirmation of the connectivity between the acetic acid group and the dimethylcyclohexyl ring.

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the purified solid compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the compound without contributing interfering signals in the spectral regions of interest.

-

For HRMS, a separate, more dilute sample is prepared in a volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

NMR: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems.

-

MS: Infuse the sample into an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, using electrospray ionization (ESI). ESI is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.

-

-

Data Analysis:

-

MS Analysis: Identify the molecular ion peak. In negative ion mode, this would be the [M-H]⁻ adduct at m/z 169.1234. In positive ion mode, it might appear as the [M+H]⁺ adduct at m/z 171.1379 or the [M+Na]⁺ adduct at m/z 193.1199.[2] The measured exact mass is then compared to the theoretical mass calculated from the formula C₁₀H₁₈O₂ to confirm the elemental composition.

-

NMR Analysis: Integrate the signals in the ¹H NMR spectrum to confirm the proton count (18H). Analyze chemical shifts and coupling patterns to assign protons to the methyl groups, the cyclohexane ring, and the CH₂ group of the acetic acid moiety. The ¹³C NMR spectrum should show 10 distinct carbon signals, confirming the carbon count.

-

Sources

solubility of 2-(3,3-Dimethylcyclohexyl)acetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3,3-Dimethylcyclohexyl)acetic acid in Organic Solvents

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics and purification strategies to bioavailability and formulation. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the . We will dissect the molecule's structural attributes to predict its solubility behavior, outline the theoretical underpinnings of the dissolution process, and present detailed, field-proven protocols for both qualitative and quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical expertise and practical, actionable experimental workflows.

Part 1: Physicochemical Characterization of 2-(3,3-Dimethylcyclohexyl)acetic acid

Understanding the inherent physicochemical properties of 2-(3,3-Dimethylcyclohexyl)acetic acid is the first step in predicting and interpreting its solubility. The molecule's structure features a distinct duality: a bulky, nonpolar dimethylcyclohexyl ring and a polar, protic carboxylic acid functional group. This amphiphilic nature is the primary determinant of its interaction with various solvents.

The nonpolar hydrocarbon tail will favor interactions with nonpolar solvents through van der Waals forces, while the carboxylic acid head provides a site for potent hydrogen bonding and dipole-dipole interactions with polar solvents. The overall solubility in a given solvent will be a balance of these competing affinities.

Table 1: Physicochemical Properties of 2-(3,3-Dimethylcyclohexyl)acetic acid

| Property | Value | Source |

| CAS Number | 291282-76-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1] |

| Hydrogen Bond Donors | 1 | [1][2] |

| Hydrogen Bond Acceptors | 1 (O=C) or 2 (O=C, -OH) | [1][2] |

| Predicted XLogP3 | 3.1 | [2][4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

The predicted LogP value of ~3.1 indicates a significant lipophilic character, suggesting a predisposition towards solubility in nonpolar organic solvents over water.

Part 2: The Theoretical Framework of Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This heuristic is grounded in the thermodynamics of dissolution, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is governed by the interplay between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol).

-

Enthalpy (ΔH_sol): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Favorable dissolution occurs when the energy released from solute-solvent interactions is comparable to, or greater than, the energy required to overcome the initial interactions. For 2-(3,3-Dimethylcyclohexyl)acetic acid, the strong hydrogen bonds between carboxylic acid groups in the solid state must be broken, which requires significant energy.

-

Entropy (ΔS_sol): This term reflects the change in disorder. Typically, dissolution leads to an increase in entropy as the ordered crystal lattice is broken down, which favors the process.

Solvent Classes and Predicted Affinity:

-

Protic Polar Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group of the target molecule.[6] The hydrocarbon tail may slightly reduce solubility compared to smaller carboxylic acids, but good solubility is generally anticipated.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents can accept hydrogen bonds but cannot donate them. They will interact favorably with the carboxyl group. Solvents with carbonyl groups have been noted to show a large increase in carboxylic acid solubility.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the dimethylcyclohexyl tail via dispersion forces. While the polar carboxylic acid group is unfavorable in these environments, the large nonpolar moiety suggests that some degree of solubility is likely, especially in a less nonpolar solvent like toluene compared to hexane.[6]

Part 3: Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are invaluable for initial solvent selection, empirical determination is essential for obtaining accurate solubility data. Experimental techniques are broadly divided into "excess solid" and "excess solvent" methods.[8] We will focus on the "excess solid" approach, which is robust and provides high-quality results for thermodynamic equilibrium solubility.[8]

Protocol for Qualitative Solubility Assessment

This rapid screening method provides a binary "soluble" or "insoluble" result and is useful for quickly identifying promising solvent systems.[5][9]

Methodology:

-

Preparation: Add approximately 10 mg of 2-(3,3-Dimethylcyclohexyl)acetic acid to a small, clean test tube or vial.

-

Solvent Addition: Add the selected organic solvent dropwise, up to a total volume of 1 mL.

-

Agitation: Vigorously vortex or shake the mixture for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect the mixture against a dark background. The absence of any visible solid particles indicates that the compound is soluble at a concentration of at least 10 mg/mL.

-

Classification: If the compound dissolves, it is classified as "soluble." If solid remains, it is "insoluble" or "sparingly soluble" under these conditions.

Caption: Workflow for rapid qualitative solubility screening.

Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It involves generating a saturated solution in the presence of excess solid and then quantifying the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess of 2-(3,3-Dimethylcyclohexyl)acetic acid (e.g., 20-30 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense 1.0 mL of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to pellet the solid.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean HPLC vial. This step is crucial to remove all undissolved microparticulates.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV). A 10-fold or 100-fold dilution is common.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the concentration by comparing the analyte's peak area to a standard calibration curve prepared with known concentrations of 2-(3,3-Dimethylcyclohexyl)acetic acid.

-

Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility, typically expressed in mg/mL or mmol/L.

Caption: Workflow for quantitative equilibrium solubility determination.

Part 4: Data Interpretation and Application

The quantitative solubility data generated is critical for various stages of development:

-

Process Chemistry: Informs the choice of solvents for reaction, work-up, and crystallization, directly impacting yield and purity.

-

Formulation Science: Guides the selection of excipients and vehicle systems for preclinical and clinical formulations. For a compound with a LogP of ~3, solubility in lipid-based or organic co-solvent systems is a key area of investigation.

-

Preclinical Development: Solubility data is a required input for in-vitro and in-vivo studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Poor solubility can be a major hurdle to achieving adequate exposure in toxicological and efficacy models.

The results should be tabulated clearly, comparing solubility across a range of solvents from nonpolar to polar, to build a comprehensive solubility profile for 2-(3,3-Dimethylcyclohexyl)acetic acid.

References

-

Solubility test for Organic Compounds. (2024, September 24). Unacademy. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Harle, A. J., et al. (2002, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary Chemistry. [Link]

-

Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. [Link]

-

Hughes, D., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

-

2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2). PubChemLite. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 23). UNT Digital Library. [Link]

-

2-(3,3-Dimethylcyclohexyl)acetic acid. AA Blocks. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). RSC Publishing. [Link]

-

Acetic acid, 2-(3,3-dimethylcyclohexylidene)-, methyl ester, (2E)-. US EPA. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. aablocks.com [aablocks.com]

- 3. aaronchem.com [aaronchem.com]

- 4. PubChemLite - 2-(3,3-dimethylcyclohexyl)acetic acid (C10H18O2) [pubchemlite.lcsb.uni.lu]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. lifechemicals.com [lifechemicals.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

discovery and history of cyclohexylacetic acid derivatives

An In-depth Technical Guide to the Discovery and History of Cyclohexylacetic Acid Derivatives

Foreword: From Obscurity to Blockbuster

In the vast repository of chemical scaffolds, few exemplify the journey from simple organic acid to a cornerstone of modern pharmacology as effectively as cyclohexylacetic acid. A monocarboxylic acid defined by a carboxymethyl group attached to a cyclohexane ring, its origins are humble, finding early use as a flavoring agent.[1][2][3] Yet, this unassuming structure held latent potential, serving as the foundational backbone for a class of derivatives that would profoundly impact neuroscience and pain management. This guide provides a technical deep-dive into the history of cyclohexylacetic acid, charting its evolution from a basic chemical entity to the progenitor of blockbuster therapeutics like Gabapentin. We will explore the foundational synthetic routes, the scientific rationale that drove discovery, the elucidation of complex mechanisms of action, and the ongoing exploration of this versatile scaffold.

Chapter 1: The Progenitor Molecule: Cyclohexylacetic Acid

The story of the derivatives begins with the parent compound, a colorless crystalline solid with a sharp, acetic odor.[1][3] Its structure, featuring a flexible, lipophilic cyclohexane ring coupled with a polar carboxylic acid group via a methylene spacer, provides a unique combination of physicochemical properties that would later prove crucial for pharmacological applications.[4]

Physicochemical Profile

Understanding the core molecule is essential to appreciating the modifications that led to its celebrated derivatives. The key properties of cyclohexylacetic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [5][6] |

| Molecular Weight | 142.20 g/mol | [5] |

| CAS Number | 5292-21-7 | [5][6] |

| Appearance | White to light yellow low melting solid/crystals | [3][6] |

| Boiling Point | 242-244 °C | [3] |

| Melting Point | 28-32 °C | [6] |

| Density | ~1.007 g/mL at 25 °C | [3] |

Foundational Synthesis: Hydrogenation of Phenylacetic Acid

The most direct and historically significant method for preparing the cyclohexylacetic acid core is the catalytic hydrogenation of phenylacetic acid.[3][5] This reaction is a classic example of aromatic ring saturation, a fundamental transformation in organic synthesis.

Causality of Experimental Choice: The choice of phenylacetic acid as a starting material is logical due to its commercial availability and structural similarity to the target molecule. Catalytic hydrogenation is the most efficient method for reducing an aromatic ring without affecting the carboxylic acid functionality. A noble metal catalyst like palladium or rhodium is required to overcome the high activation energy associated with breaking aromaticity.

Experimental Protocol: Synthesis of Cyclohexylacetic Acid

Objective: To prepare cyclohexylacetic acid by the catalytic hydrogenation of phenylacetic acid.

Apparatus:

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

-

Round-bottom flask

-

Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)

-

Rotary evaporator

Reagents:

-

Phenylacetic acid

-

Palladium on carbon (5% Pd/C) or Rhodium on alumina catalyst

-

Solvent (e.g., acetic acid, ethanol)

-

Hydrogen gas (high pressure)

Procedure:

-

Vessel Charging: In a suitable high-pressure reactor, dissolve phenylacetic acid in the chosen solvent (e.g., glacial acetic acid).

-

Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C) to the solution under an inert atmosphere if necessary. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction: Heat the mixture to the target temperature (e.g., 50-80°C) and agitate vigorously to ensure efficient mixing and mass transfer of hydrogen. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Work-up: Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the filter cake with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude cyclohexylacetic acid can be further purified by distillation or recrystallization if necessary.

Chapter 2: The Watershed Moment: Discovery and Synthesis of Gabapentin

While other derivatives of cyclohexane-containing acids were explored for indications like inflammation, the most transformative discovery came from the field of neuroscience.[7][8]

The Scientific Imperative: Crossing the Blood-Brain Barrier

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its therapeutic potential for conditions like epilepsy is immense, but its clinical utility is nullified by its inability to effectively cross the blood-brain barrier (BBB).[9][10] This challenge spurred a rational drug design campaign in the 1970s to create a GABA analogue with enhanced lipophilicity that could penetrate the CNS.[9][11]

The Inventive Step: A Lipophilic GABA Analogue

Researchers at Goedecke AG (later a subsidiary of Warner-Lambert/Pfizer) conceived of a novel design. By attaching a cyclohexyl group to the GABA backbone, they created a 3,3-disubstituted derivative.[10][12] This modification served two purposes: it significantly increased the molecule's lipid solubility, and it constrained the molecule's conformation. The resulting compound, 1-(aminomethyl)-cyclohexaneacetic acid, was named Gabapentin.[11] It was first described in a 1976 patent and was initially investigated for its potential as a muscle relaxant and anti-spasmodic agent before its anticonvulsant properties were discovered.[9][10]

A Foundational Synthetic Route: The Hofmann Rearrangement

One of the earliest and most notable synthetic pathways to Gabapentin involves a Hofmann rearrangement of 1,1-cyclohexane diacetic acid monoamide (CDMA).[13] This multi-step synthesis highlights several key organic chemistry transformations.

Caption: Key stages in the synthesis of Gabapentin via Hofmann rearrangement.

Experimental Protocol: Synthesis of Gabapentin via Hofmann Rearrangement

Objective: To synthesize Gabapentin starting from 1,1-cyclohexane diacetic acid monoamide (CDMA). This protocol outlines the final Hofmann rearrangement step.

Causality of Experimental Choice: The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. It is particularly effective for creating the aminomethyl group required in the Gabapentin structure from the carboxamide precursor (CDMA).

Apparatus:

-

Three-necked round-bottom flask

-

Thermometer

-

Dropping funnel

-

Mechanical stirrer

-

Ice bath

Reagents:

-

1,1-cyclohexane diacetic acid monoamide (CDMA)

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂) or Sodium hypobromite (NaOBr) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Hofmann Reagent: Prepare a fresh solution of sodium hypobromite by slowly adding bromine to a cold, stirred solution of sodium hydroxide in an ice bath. The molar ratio is typically 1 mole of Br₂ to 2-3 moles of NaOH.

-

Reaction Setup: In a separate flask, dissolve the CDMA precursor in a cold aqueous solution of sodium hydroxide.

-

Hofmann Reaction: Slowly add the prepared cold sodium hypobromite solution to the CDMA solution while maintaining the temperature below 10°C with vigorous stirring.

-

Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70°C for a specified time (e.g., 1-2 hours) to complete the rearrangement.

-

Hydrolysis & Isolation: Cool the reaction mixture. The intermediate isocyanate is hydrolyzed in situ. Acidify the mixture with concentrated hydrochloric acid to precipitate Gabapentin hydrochloride.

-

Purification: The crude Gabapentin hydrochloride can be filtered and recrystallized. To obtain the free amino acid (zwitterionic Gabapentin), the hydrochloride salt is dissolved in water and the pH is adjusted to its isoelectric point (around 7), causing the product to precipitate. The solid is then filtered, washed with cold water and ethanol, and dried.

Chapter 3: Unraveling the Mechanism of Action

The development of Gabapentin took a surprising turn when its mechanism of action was investigated.

An Unexpected Target

Despite being designed as a GABA analogue, studies revealed that Gabapentin does not bind to GABA receptors (GABA-A or GABA-B) nor does it significantly affect GABA synthesis or uptake.[10] This discovery prompted a search for its true molecular target.

The α2δ-1 Subunit of Voltage-Gated Calcium Channels

The actual mechanism of action was found to be the high-affinity binding of Gabapentin to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[10][14]

Mechanism Explained: The α2δ-1 subunit is crucial for the proper trafficking and insertion of VGCCs into the presynaptic membrane. By binding to this subunit, Gabapentin disrupts this forward trafficking process.[14] This leads to a reduced density of functional calcium channels at the presynaptic terminal. During neuronal excitation, the resulting decrease in calcium influx leads to a reduction in the release of excitatory neurotransmitters like glutamate, which are key mediators in seizure activity and neuropathic pain.[14]

Caption: Gabapentin inhibits neurotransmitter release via α2δ-1 binding.

Chapter 4: Diversification and Modern Exploration

The success of Gabapentin validated the cyclohexylacetic acid scaffold as a privileged structure in medicinal chemistry, leading to further exploration.

Beyond Gabapentin: Anti-inflammatory and Antiproliferative Agents

Researchers have continued to synthesize and test novel derivatives for a range of therapeutic areas. For example, recent work has focused on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[15] These compounds have been evaluated for their ability to modulate the production of key inflammatory cytokines (TNF-α, IL-6, IL-10) and for their antiproliferative effects on human peripheral blood mononuclear cells (PBMCs).[14][15] This line of research demonstrates the scaffold's versatility and its potential to yield new leads for inflammatory diseases.[15]

Methodologies for Biological Evaluation

The screening of new derivatives requires robust and reproducible biological assays. The following protocol details a common in vitro method for assessing anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-inflammatory Cytokine Assay

Objective: To evaluate the effect of test compounds on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in stimulated immune cells.[14]

Apparatus:

-

96-well cell culture plates

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

Centrifuge

-

ELISA plate reader

Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) - for stimulation

-

Test compounds (dissolved in DMSO)

-

Reference drug (e.g., Ibuprofen)

-

ELISA kits for TNF-α, IL-6, and IL-10

Procedure:

-

Cell Plating: Seed PBMCs into 96-well plates at a density of 1 x 10⁶ cells/mL in complete RPMI medium.

-

Compound Treatment: Add the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL). Include wells for a vehicle control (DMSO) and a positive control (Ibuprofen).

-

Stimulation: After a short pre-incubation with the compounds, add LPS to a final concentration of 1 µg/mL to all wells except the negative control to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Supernatant Collection: Centrifuge the plates to pellet the cells. Carefully collect the cell-free supernatants for analysis.

-

Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound relative to the LPS-stimulated vehicle control.

Conclusion

The history of cyclohexylacetic acid derivatives is a powerful illustration of how a simple chemical scaffold can become the foundation for significant therapeutic innovation. The journey from a food additive to the rational design of Gabapentin—a drug that redefined treatments for epilepsy and neuropathic pain—showcases the synergy of synthetic chemistry, pharmacology, and a deep understanding of biological barriers. The surprising discovery of Gabapentin's true mechanism of action underscores the role of serendipity in science and highlights the importance of rigorous mechanistic investigation. As research continues to uncover new activities for novel derivatives, the legacy of the cyclohexylacetic acid core is set to expand, cementing its place as a truly remarkable entity in drug discovery.

References

- Benchchem. A Technical Guide to the Historical Synthesis of Cyclohexyl Acetate.

- Google Patents. US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs.

- Organic Syntheses Procedure. Cyclohexaneacetic acid, α-cyano.

- Benchchem. A Comparative Analysis of the Biological Effects of Cyclohexaneacetic Acid Derivatives.

- ChemicalBook. Cyclohexylacetic acid synthesis.

- PrepChem.com. Synthesis of α-(p-cyclohexylphenoxy)α-cyclohexylacetic acid.

- Benchchem. A Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid for Researchers and Drug Development Professionals.

- American Chemical Society. Gabapentin.

- Google Patents. US20050148792A1 - Process for the preparation of gabapentin.

- Google Patents. CN103787877B - Preparation method of cyclohexyl acetate.

- Google Patents. EP3604272A1 - Process for the preparation of gabapentin.

- Wikipedia. Gabapentin.

- NCBI Bookshelf. Gabapentin - StatPearls.

- NIH PubChem. Cyclohexaneacetic acid | C8H14O2 | CID 21363.

- Google Patents. US4348410A - Cyclohexane carboxylic acid derivatives.

- The Good Scents Company. cyclohexyl acetic acid, 5292-21-7.

- MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

- PubMed. A new cyclohexylacetic acid derivative from the aerial parts of Emilia sonchifolia.

- FooDB. Showing Compound Cyclohexaneacetic acid (FDB003477).

- BOC Sciences. CAS 5292-21-7 (Cyclohexaneacetic acid).

- Pharmacy 180. Arylacetic Acid Derivatives - Pharmacology.

- ChemicalBook. Cyclohexylacetic acid CAS#: 5292-21-7.

- Thermo Fisher Scientific. Cyclohexylacetic acid, 98+%.

- Tokyo Chemical Industry Co., Ltd. Cyclohexylacetic Acid 5292-21-7.

- Sigma-Aldrich. Cyclohexaneacetic acid ≥99%.

Sources

- 1. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Cyclohexaneacetic acid (FDB003477) - FooDB [foodb.ca]

- 3. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclohexylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 111270250 [thermofisher.com]

- 7. US4218473A - Derivatives of 4-cyclohexyl-1-naphthalene-acetic acid and their use as drugs - Google Patents [patents.google.com]

- 8. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. acs.org [acs.org]

- 10. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. US20050148792A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 12. Gabapentin - Wikipedia [en.wikipedia.org]

- 13. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential of 2-(3,3-Dimethylcyclohexyl)acetic Acid: A Technical Guide for Preclinical Investigation

Introduction: The Rationale for Investigation

In the landscape of drug discovery, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. This guide focuses on the potential biological activities of 2-(3,3-Dimethylcyclohexyl)acetic acid, a molecule that, while not extensively studied, presents a compelling case for investigation based on the principle of structural analogy. Its core structure, a cyclohexane ring coupled with an acetic acid moiety, is a recurring motif in a variety of bioactive compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The presence of the gem-dimethyl group on the cyclohexane ring offers a unique structural feature that could modulate its physicochemical properties and, consequently, its biological activity.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to systematically evaluate the biological potential of 2-(3,3-Dimethylcyclohexyl)acetic acid. We will delve into the established biological activities of structurally related compounds, propose a rigorous experimental workflow for its characterization, and discuss the potential structure-activity relationships that may govern its effects.

Physicochemical Properties and Structural Considerations

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value/Prediction | Source |

| CAS Number | 291282-76-3 | [5] |

| Molecular Formula | C10H18O2 | [5][6] |

| Molecular Weight | 170.25 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [5] |

| Predicted LogP | 2.6775 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 2 | [5] |

The predicted LogP value suggests that 2-(3,3-Dimethylcyclohexyl)acetic acid possesses moderate lipophilicity, a characteristic that often correlates with good oral bioavailability and membrane permeability. The presence of a single carboxylic acid group provides a site for ionization and potential salt formation, which can be leveraged to optimize solubility and formulation.

A Survey of Structurally Related Compounds and Their Bioactivities: Building a Case for Investigation

The scientific rationale for investigating 2-(3,3-Dimethylcyclohexyl)acetic acid is strongly rooted in the well-documented biological activities of its structural analogs. The cyclohexaneacetic acid scaffold is a key pharmacophore in several classes of therapeutic agents.

Anti-inflammatory and Analgesic Properties of Cyclohexane Derivatives

A significant body of research points to the anti-inflammatory and analgesic potential of compounds containing a cyclohexane ring. For instance, derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated notable anti-inflammatory and antiproliferative activities.[7][8][9] These compounds have been shown to inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[7][8]

Furthermore, the cyclohexane ring serves as a rigid scaffold that can be functionalized to orient substituents in specific spatial arrangements, a common strategy in the design of various bioactive molecules.[7] The flexibility and conformational possibilities of the cyclohexane ring are key determinants of binding affinity to biological targets.[7]

The Acetic Acid Moiety: A Hallmark of NSAIDs

The acetic acid group is a defining feature of a major class of NSAIDs.[2][3][4] Phenylacetic acid derivatives, such as diclofenac, are potent anti-inflammatory, analgesic, and antipyretic agents.[2] Similarly, indoleacetic acid derivatives like indomethacin are well-established NSAIDs.[2][10] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[1]

The combination of a cyclohexane ring and an acetic acid moiety in 2-(3,3-Dimethylcyclohexyl)acetic acid, therefore, strongly suggests a potential for anti-inflammatory and analgesic activity, likely mediated through the inhibition of the COX pathway.

Proposed Experimental Workflow for the Biological Evaluation of 2-(3,3-Dimethylcyclohexyl)acetic Acid

To systematically investigate the potential biological activities of 2-(3,3-Dimethylcyclohexyl)acetic acid, a tiered approach is proposed, beginning with in vitro screening and progressing to in vivo models if promising activity is observed.

Caption: Proposed experimental workflow for evaluating the biological activity of 2-(3,3-Dimethylcyclohexyl)acetic acid.

Detailed In Vitro Experimental Protocols

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Objective: To determine the inhibitory activity of 2-(3,3-Dimethylcyclohexyl)acetic acid against COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Prepare a stock solution of 2-(3,3-Dimethylcyclohexyl)acetic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to generate a range of concentrations.

-

In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., ibuprofen, celecoxib) as a positive control.

-

Incubate for a specified time at the recommended temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period to allow for prostaglandin synthesis.

-

Stop the reaction and measure the product (e.g., Prostaglandin F2α) using a colorimetric or fluorescent method as per the kit instructions.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

-

2. Cytokine Release Assay in Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To assess the effect of 2-(3,3-Dimethylcyclohexyl)acetic acid on the production of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines.

-

Methodology:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Pre-treat the cells with various concentrations of 2-(3,3-Dimethylcyclohexyl)acetic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce cytokine production.[8]

-

Include a vehicle control (LPS only) and a positive control (e.g., dexamethasone).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]

-

Centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits.[8]

-

3. Cell Viability/Toxicity Assay

-

Objective: To ensure that any observed inhibitory effects are not due to cytotoxicity.

-

Methodology:

-

Use a standard cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

-

Seed PBMCs or another relevant cell line in a 96-well plate.

-

Treat the cells with the same concentrations of 2-(3,3-Dimethylcyclohexyl)acetic acid used in the activity assays.

-

Incubate for the same duration as the activity assays (e.g., 24 hours).

-

Add the viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the percentage of viable cells relative to the vehicle control.

-

Potential Signaling Pathway Involvement

The primary hypothesized mechanism of action for 2-(3,3-Dimethylcyclohexyl)acetic acid is the inhibition of the cyclooxygenase pathway, a key component of the arachidonic acid cascade.

Caption: Hypothesized inhibition of the COX pathway by 2-(3,3-Dimethylcyclohexyl)acetic acid.

Structure-Activity Relationship (SAR) Insights and Future Directions

The gem-dimethyl group at the 3-position of the cyclohexane ring in 2-(3,3-Dimethylcyclohexyl)acetic acid is a key structural feature that distinguishes it from simpler analogs like cyclohexylacetic acid. This substitution may have several implications for its biological activity:

-

Conformational Rigidity: The gem-dimethyl group can restrict the conformational flexibility of the cyclohexane ring, potentially locking it into a conformation that is more favorable for binding to its biological target.

-

Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule, which could enhance its membrane permeability and access to the active site of intracellular enzymes like COX.

-

Metabolic Stability: The dimethyl substitution may sterically hinder metabolic enzymes, potentially increasing the compound's half-life.

Should initial in vitro and in vivo studies yield promising results, future work should focus on a more detailed SAR study. This would involve the synthesis and evaluation of a series of analogs to probe the importance of the gem-dimethyl group, the length of the acetic acid side chain, and the stereochemistry of the molecule.

Conclusion

While 2-(3,3-Dimethylcyclohexyl)acetic acid is a relatively unexplored molecule, a strong scientific rationale exists for its investigation as a potential anti-inflammatory and analgesic agent. Its structural similarity to known bioactive compounds, particularly NSAIDs, provides a solid foundation for the proposed research. The experimental workflow outlined in this guide offers a systematic and rigorous approach to characterizing its biological activity, from initial in vitro screening to in vivo validation. The insights gained from these studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a broader understanding of the structure-activity relationships governing the biological effects of cyclohexaneacetic acid derivatives.

References

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

-

Acetic acid, 2-(1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester. PubChem. Available from: [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Available from: [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available from: [Link]

-